molecular formula C8H16ClNO4S B1382443 (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride CAS No. 1807914-36-8

(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

Cat. No.: B1382443
CAS No.: 1807914-36-8
M. Wt: 257.74 g/mol
InChI Key: WDVFNGRGOWQYSH-OGFXRTJISA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its major applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .

Scientific Research Applications

Renin Inhibitors

One application is in the design of renin inhibitors. Research has shown that compounds similar to (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid are used in synthesizing peptides that act as potent inhibitors of human plasma renin. This is significant as renin plays a crucial role in the body's renin-angiotensin system, affecting blood pressure and fluid balance. A study by Thaisrivongs et al. (1987) elaborates on this application, specifically in the context of angiotensinogen transition-state analogs (Thaisrivongs et al., 1987).

Ion-Exchange Techniques

The compound has been studied in the context of ion-exchange and ion-exclusion techniques, particularly in the preparation of certain hydroxy acids from acetoin. Powell et al. (1972) explored these techniques in the synthesis of 2,3-dihydroxy-2-methylbutanoic acid, demonstrating the compound's relevance in chemical synthesis and purification methods (Powell et al., 1972).

Chiroptical Properties

Research has also been conducted on the chiroptical properties of optically active 2-methyl substituted acids, which includes compounds like (2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid. Korver and Gorkom (1974) investigated the circular dichroism (CD) spectra and NMR of such compounds, contributing to our understanding of their stereochemical behavior (Korver & Gorkom, 1974).

Stereochemistry in Organic Synthesis

The compound is relevant in the study of stereochemistry in organic synthesis. Research has been conducted on the preparation of enantiomerically pure acids and esters, which are essential in the synthesis of biologically active molecules. Torres-Valencia et al. (1995, 1998) have provided significant insights into this area, particularly in the preparation of epoxy-2-methylbutanoic acids (Torres-Valencia et al., 1995) (Torres-Valencia et al., 1998).

Coordination Compounds in Chemistry

Warnke and Trojanowska (1993) examined the 1H NMR spectra of coordination compounds involving similar acids, contributing to our understanding of metal-ligand interactions in chemistry (Warnke & Trojanowska, 1993).

Drug Metabolism

In the field of drug metabolism, this compound has been studied as part of a microbial-based biocatalytic system to produce mammalian metabolites of certain drugs. Zmijewski et al. (2006) demonstrated its application in understanding the metabolism of drugs like LY451395 (Zmijewski et al., 2006).

Mechanism of Action

If the compound is a drug, its mechanism of action is studied. This involves understanding how the drug interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. This includes studying the compound’s effects on various biological systems and its environmental impact .

Properties

IUPAC Name

(2R)-2-(cyclopropylsulfonylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVFNGRGOWQYSH-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride
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(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride
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(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride
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(2R)-2-cyclopropanesulfonamido-3-methylbutanoic acid hydrochloride

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